molecular formula C18H21NO3 B3756798 N-benzyl-4-(4-methoxyphenoxy)butanamide

N-benzyl-4-(4-methoxyphenoxy)butanamide

Cat. No.: B3756798
M. Wt: 299.4 g/mol
InChI Key: ADKBKADJNZPEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-(4-methoxyphenoxy)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a benzyl group at the nitrogen atom and a 4-methoxyphenoxy moiety at the fourth carbon of the butanamide chain.

Properties

IUPAC Name

N-benzyl-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-9-11-17(12-10-16)22-13-5-8-18(20)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKBKADJNZPEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methoxyphenoxy)butanamide typically involves the reaction of 4-(4-methoxyphenoxy)butanoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-formylphenoxy)butanamide or 4-(4-carboxyphenoxy)butanamide.

    Reduction: Formation of N-benzyl-4-(4-methoxyphenoxy)butanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(4-methoxyphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

3-Oxo-N-(Thiazol-2-yl)butanamide (PDE5 Inhibitor Intermediate)

Structural Similarities :

  • Shared butanamide core.
  • Substitution at the nitrogen (thiazole vs. benzyl group).
    Key Differences :
  • The thiazole ring in 3-oxo-N-(thiazol-2-yl)butanamide introduces aromatic heterocyclic character, contrasting with the benzyl group in the target compound.
  • The 3-oxo group may enhance hydrogen bonding with PDE5, critical for inhibitory activity, whereas the 4-methoxyphenoxy group in the target compound could influence lipophilicity and membrane permeability. Biological Activity:
  • Compounds with this scaffold showed 100% PDE5 inhibition (e.g., compound 5, 10a) due to docking poses resembling sildenafil .
    Implications :
  • The benzyl group in N-benzyl-4-(4-methoxyphenoxy)butanamide may reduce PDE5 affinity compared to thiazole analogs but improve pharmacokinetic properties like metabolic stability .

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

Structural Similarities :

  • Aromatic substituents (methoxy and chlorophenyl groups).
  • Amide linkage.
    Key Differences :
  • Benzamide vs. butanamide backbone, altering conformational flexibility.
  • Chlorine substituent vs. benzyl group, impacting electronic and steric profiles.
    Physicochemical Properties :
  • Fluorescence studies indicate that electron-withdrawing groups (e.g., Cl) reduce fluorescence intensity compared to electron-donating groups (e.g., OCH₃). This suggests the 4-methoxyphenoxy group in the target compound may enhance detectability in spectroscopic assays .

4-Methoxybutyrylfentanyl

Structural Similarities :

  • Butanamide backbone.
  • Methoxyphenyl substituent.
    Key Differences :
  • Piperidine and phenethyl groups in 4-methoxybutyrylfentanyl confer opioid receptor affinity, absent in the target compound.
  • The benzyl group in the target compound may limit blood-brain barrier penetration compared to fentanyl analogs.
    Pharmacological Implications :
  • Structural modifications at the nitrogen (e.g., benzyl vs. piperidinyl-phenethyl) dictate target selectivity (opioid vs. non-opioid pathways) .

N-Benzyl-4-Oxo-4-Phenylbutanamide

Structural Similarities :

  • Benzyl substitution at nitrogen.
  • Butanamide chain with aromatic substituents (4-oxo-4-phenyl vs. 4-(4-methoxyphenoxy)). Key Differences:
  • The 4-methoxyphenoxy group in the target compound introduces ether linkage, improving solubility in polar solvents. Synthetic Routes:
  • Both compounds utilize tert-butyl dimethylsilane (TBS) protection strategies during synthesis, but divergent coupling steps are required to introduce phenoxy vs. phenyl ketone groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Nitrogen Substituent C4 Substituent Key Properties
This compound Butanamide Benzyl 4-Methoxyphenoxy High lipophilicity, moderate solubility
3-Oxo-N-(thiazol-2-yl)butanamide Butanamide Thiazol-2-yl 3-Oxo PDE5 inhibition (100% at 10 µM)
4-Methoxybutyrylfentanyl Butanamide Piperidinyl-phenethyl 4-Methoxyphenyl Opioid receptor affinity
N-Benzyl-4-oxo-4-phenylbutanamide Butanamide Benzyl 4-Oxo-4-phenyl Electrophilic reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-(4-methoxyphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-(4-methoxyphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.